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Compound of Interest

Compound Name: p-METHOXYCINNAMALDEHYDE

Cat. No.: B158666 Get Quote

Abstract: p-Methoxycinnamaldehyde (p-MCA), a naturally occurring aromatic aldehyde, has

garnered significant attention within the scientific community for its diverse and potent

biological activities. Extracted from various botanical sources, this compound has

demonstrated promising anticancer, anti-inflammatory, and antimicrobial properties. This

technical guide provides a comprehensive review of the current literature on p-MCA, intended

for researchers, scientists, and professionals in drug development. It details the compound's

chemical properties, synthesis, and multifaceted mechanisms of action, with a focus on its

modulation of key cellular signaling pathways. This document consolidates quantitative data

from various studies into structured tables for comparative analysis and presents detailed

experimental protocols for key assays. Furthermore, it employs Graphviz visualizations to

elucidate the complex signaling cascades and experimental workflows associated with p-

MCA's biological effects.

Chemical Properties and Synthesis
p-Methoxycinnamaldehyde, also known as 4-methoxycinnamaldehyde, is an organic

compound characterized by a methoxy group at the para-position of the phenyl ring of

cinnamaldehyde.[1]

IUPAC Name: (2E)-3-(4-methoxyphenyl)prop-2-enal[1]

Chemical Formula: C₁₀H₁₀O₂[1]

Molar Mass: 162.19 g/mol [2]
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Appearance: Orange-yellow crystalline powder or chunks[2]

Solubility: Insoluble in water. Soluble in organic solvents.

Natural Occurrence: Found in plants such as Agastache rugosa (Korean mint) and Artemisia

annua.

Synthesis: The synthesis of p-methoxycinnamaldehyde and its derivatives like p-

methoxycinnamic acid is often achieved through base-catalyzed condensation reactions. One

common method is the Perkin reaction, which involves the condensation of p-

methoxybenzaldehyde with acetic anhydride using a sodium acetate catalyst. This method is

valued for its straightforward process and readily available starting materials.

Biological Activities and Therapeutic Potential
p-MCA exhibits a wide spectrum of pharmacological activities, making it a compound of interest

for therapeutic development. Its primary activities include anticancer and anti-inflammatory

effects, which are mediated through the modulation of several key signaling pathways.

p-MCA has demonstrated significant cytotoxic and anti-proliferative effects against various

cancer cell lines. The mechanisms underlying its anticancer activity are multifaceted, primarily

involving the induction of apoptosis and inhibition of cancer cell invasion.

Induction of Apoptosis: Studies have shown that p-MCA can induce programmed cell death in

cancer cells. For instance, in C-33A human cervical cancer cells, p-MCA treatment led to a

significant increase in both early and late-stage apoptotic cells. This effect is often mediated by

the intrinsic apoptosis pathway, which involves the regulation of pro-apoptotic and anti-

apoptotic proteins. Cinnamaldehyde and its derivatives have been shown to upregulate pro-

apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2

and Bcl-xL. This leads to the loss of mitochondrial membrane potential, release of cytochrome

c, and subsequent activation of caspases-9 and -3.

Inhibition of Invasion and Metastasis: p-MCA has also been found to inhibit the invasion of

cancer cells. In cervical cancer cells expressing HPV16 oncoproteins, non-toxic concentrations

of p-MCA significantly reduced their invasive capabilities. This anti-invasive effect is partly

attributed to the downregulation of matrix metalloproteinase (MMP) expression, specifically
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MMP14. MMPs are enzymes that degrade the extracellular matrix, a crucial step in tumor

invasion and metastasis.

Quantitative Data on Anticancer Activity:

Cell Line
Cancer
Type

Assay
IC50 Value
(µM)

Duration
(hr)

Reference

C-33A
Cervical

Cancer
MTT 110 48

A375
Malignant

Melanoma
Proliferation ~31.06 72

p-MCA and its related compound, 2-methoxycinnamaldehyde (2-MCA), are potent inhibitors of

inflammatory responses. Their primary mechanism involves the suppression of the NF-κB

(nuclear factor-kappa B) signaling pathway, a central regulator of inflammation.

Inhibition of NF-κB Signaling: In inflammatory conditions, signaling molecules like

lipopolysaccharide (LPS) activate the NF-κB pathway. This leads to the phosphorylation and

degradation of IκB (inhibitor of κB), allowing the NF-κB p65 subunit to translocate to the

nucleus and initiate the transcription of pro-inflammatory genes. p-MCA has been shown to

inhibit the LPS-induced phosphorylation of IκB and the subsequent nuclear translocation of the

p65 subunit. This blockade of NF-κB activation results in the reduced production of key

inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), inducible nitric

oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

Modulation of MAPK Signaling: In addition to NF-κB, the mitogen-activated protein kinase

(MAPK) pathway is also a critical regulator of inflammation. p-MCA has been found to inhibit

the phosphorylation of JNK (c-Jun N-terminal kinase), a key component of the MAPK pathway,

without affecting p38 or ERK phosphorylation in certain models. The inhibition of the JNK/c-Jun

pathway contributes to its overall anti-inflammatory effect.

Quantitative Data on Anti-inflammatory Activity:
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Compound Cell Line Stimulant Target
IC50 Value
(µM)

Reference

2-

Methoxycinna

maldehyde

RAW 264.7 LPS

NF-κB

Transcription

al Activity

31

trans-

Cinnamaldeh

yde

RAW 264.7 LPS

NF-κB

Transcription

al Activity

43

Mechanisms of Action: Signaling Pathways
The biological effects of p-MCA are underpinned by its interaction with complex cellular

signaling networks. The following diagrams, generated using the DOT language, illustrate the

key pathways modulated by this compound.

// Connections LPS [label="LPS", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

LPS -> TLR4 [label="Activates"]; TLR4 -> IKK; TLR4 -> JNK;

IKK -> IkappaB [label="Phosphorylates"]; IkappaB -> NFkB [style=invis]; {rank=same; IkappaB;

NFkB}; IkappaB_NFkB [label="IκBα-NF-κB\nComplex", shape=Mdiamond, fillcolor="#F1F3F4",

fontcolor="#202124"]; IkappaB_NFkB -> IkappaB; IkappaB_NFkB -> NFkB; IkappaB:e ->

NFkB:w [style=invis];

NFkB -> NFkB_nuc [label="Translocates"]; JNK -> cJun [label="Phosphorylates"]; cJun ->

cJun_nuc [label="Translocates"];

pMCA -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=T]; pMCA ->

JNK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=T];

NFkB_nuc -> Genes [label="Induces Transcription"]; cJun_nuc -> Genes [label="Induces

Transcription"]; } ` Caption: p-MCA inhibits inflammatory pathways.

The diagram illustrates how p-Methoxycinnamaldehyde (p-MCA) exerts its anti-inflammatory

effects. It blocks the activation of IKK and JNK, which are key kinases in the NF-κB and MAPK

signaling pathways, respectively. [2] This inhibition prevents the nuclear translocation of
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transcription factors NF-κB and c-Jun, ultimately suppressing the expression of pro-

inflammatory genes. [2]

// Connections pMCA -> Bcl2 [label="Downregulates", color="#EA4335", fontcolor="#EA4335",

arrowhead=T]; pMCA -> Bax [label="Upregulates", color="#34A853", fontcolor="#34A853"];

Bax -> Mito; Bcl2 -> Mito [arrowhead=T, color="#EA4335", fontcolor="#EA4335"];

Mito -> CytoC [label="Release"]; CytoC -> Casp9 [label="Activates"]; Casp9 -> Casp3

[label="Activates"]; Casp3 -> Apoptosis [label="Executes"]; } ` Caption: Intrinsic apoptosis

pathway activated by p-MCA.

This diagram shows the proposed mechanism for p-MCA-induced apoptosis. The compound

alters the balance of Bcl-2 family proteins, favoring pro-apoptotic members like Bax. This leads

to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase

cascade, culminating in programmed cell death.

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering

a reproducible framework for researchers.

This protocol is adapted from studies investigating the cytotoxic effects of p-MCA on cancer

cells.

Cell Seeding: Plate cells (e.g., C-33A cervical cancer cells) in 96-well plates at a density of 5

x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for attachment.

Compound Treatment: Treat the cells with various concentrations of p-MCA (e.g., 25, 50,

100, 200 µM) dissolved in the appropriate cell culture medium. A solvent control (e.g., 0.1%

DMSO) must be included.

Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified

5% CO₂ incubator.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an

additional 4 hours.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the solvent-treated control

cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined

using dose-response curve analysis.

This protocol, based on flow cytometry analysis, is used to quantify apoptosis induced by p-

MCA.

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of p-MCA

(e.g., the IC₅₀ value of 110 µM for C-33A cells) for a specified time (e.g., 24 hours).

Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension and

wash the pellet with cold PBS.

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and

Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC/PI kit).

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-

negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in

late apoptosis or necrosis.

This protocol is used to measure changes in the expression of target genes, such as MMPs, in

response to p-MCA treatment.

Cell Treatment and RNA Extraction: Treat cells with non-toxic concentrations of p-MCA (e.g.,

1/10, 1/4, 1/2 of IC₅₀) for 24 hours. Extract total RNA using a suitable reagent like Trizol.

cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) using a

reverse transcriptase kit.
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Real-Time PCR: Perform real-time PCR using a SYBR Green-based qPCR mix and specific

primers for the target genes (e.g., MMP9, MMP14) and a housekeeping gene (e.g., GAPDH)

for normalization.

Thermal Cycling: A typical thermal profile includes an initial denaturation step, followed by 40

cycles of denaturation, annealing, and extension (e.g., 95°C for 30s, 60°C for 30s, 72°C for

30s).

Data Analysis: Calculate the relative fold change in gene expression using the 2^-ΔΔCt

method, normalizing to the housekeeping gene and comparing to the solvent-treated control.

Conclusion and Future Directions
p-Methoxycinnamaldehyde is a compelling natural product with significant therapeutic

potential, particularly in the fields of oncology and inflammation. Its ability to modulate critical

signaling pathways like NF-κB and MAPK, and to induce apoptosis in cancer cells, highlights its

promise as a lead compound for drug development.

Future research should focus on several key areas:

Pharmacokinetic and Toxicological Studies: In-depth in vivo studies are required to

understand the absorption, distribution, metabolism, excretion (ADME), and safety profile of

p-MCA.

Structural Optimization: Medicinal chemistry efforts could lead to the synthesis of more

potent and selective analogs with improved pharmacological properties.

Combination Therapies: Investigating the synergistic effects of p-MCA with existing

chemotherapeutic or anti-inflammatory agents could lead to more effective treatment

strategies.

Clinical Translation: Preclinical evidence strongly supports moving forward with well-

designed clinical trials to evaluate the efficacy of p-MCA in human diseases.

This guide provides a foundational resource for researchers, aiming to accelerate the

exploration and development of p-Methoxycinnamaldehyde as a novel therapeutic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. p-METHOXYCINNAMALDEHYDE | C10H10O2 | CID 641294 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. trans-p-Methoxycinnamaldehyde | 24680-50-0 [chemicalbook.com]

To cite this document: BenchChem. [An In-depth Technical Guide on p-
Methoxycinnamaldehyde for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158666#p-methoxycinnamaldehyde-literature-review-
for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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